molecular formula C12H12N4O2 B085871 2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)- CAS No. 13932-40-6

2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)-

Cat. No. B085871
CAS RN: 13932-40-6
M. Wt: 244.25 g/mol
InChI Key: YBIRDHJXPIORJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PDD and has a molecular formula of C13H12N4O2.

Scientific Research Applications

PDD has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, PDD has shown promising results as a potential anticancer agent. In material science, PDD has been used as a building block for the synthesis of fluorescent polymers. In analytical chemistry, PDD has been used as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The mechanism of action of PDD is not fully understood. However, studies have shown that PDD inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PDD has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

PDD has been shown to have both biochemical and physiological effects. In biochemical studies, PDD has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In physiological studies, PDD has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using PDD in lab experiments is its high purity and stability. PDD is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PDD in lab experiments is its potential toxicity. PDD has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on PDD. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method of PDD to improve its efficacy and reducing its toxicity. Another direction is to explore its potential applications in material science and analytical chemistry. PDD could be used as a building block for the synthesis of new fluorescent polymers or as a fluorescent probe for the detection of other molecules. Overall, PDD has shown great potential for various research applications and warrants further investigation.

Synthesis Methods

The synthesis of PDD involves the reaction of 5-(1,3-benzodioxol-5-ylmethyl)-2-nitroaniline with hydrazine hydrate in ethanol. The resulting product is then treated with hydrochloric acid to obtain PDD. This synthesis method has been optimized to achieve a high yield of PDD with a purity of over 95%.

properties

CAS RN

13932-40-6

Product Name

2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)-

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C12H12N4O2/c13-11-8(5-15-12(14)16-11)3-7-1-2-9-10(4-7)18-6-17-9/h1-2,4-5H,3,6H2,(H4,13,14,15,16)

InChI Key

YBIRDHJXPIORJB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CC3=CN=C(N=C3N)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=CN=C(N=C3N)N

Other CAS RN

13932-40-6

Origin of Product

United States

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